Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

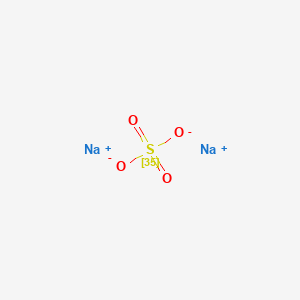

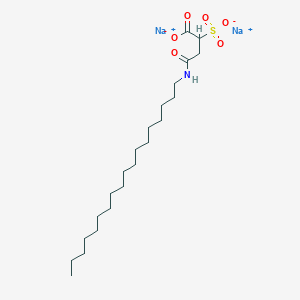

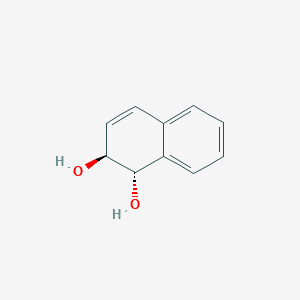

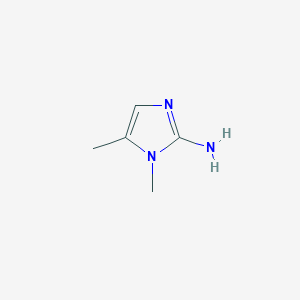

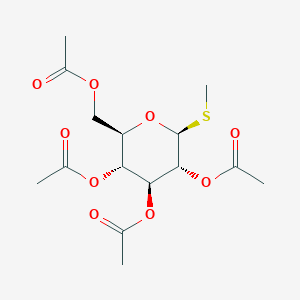

“Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside” is a chemical compound with the molecular formula C15H22O9S . It is a derivative of glucose, where the hydroxyl groups have been replaced by acetyl groups and the anomeric oxygen has been replaced by a sulfur atom .

Molecular Structure Analysis

The molecular structure of “Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside” consists of a six-membered ring (pyranose form) with five carbon atoms and one sulfur atom . The hydroxyl groups attached to the carbon atoms in the ring are replaced by acetyl groups, and the anomeric carbon is linked to a methyl group through a sulfur atom .

Physical And Chemical Properties Analysis

“Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside” has a molecular weight of 378.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not detailed in the retrieved sources.

Scientific Research Applications

Deacylation Studies

This compound has been used in the study of deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides . The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .

Preparation of Anionic Surfactants

Phosphorylated derivatives of this compound have proven valuable in the preparation of anionic surfactants . These surfactants have a wide range of applications, including detergents, emulsifiers, and dispersants.

Intermediate for Glucosylations

It is an important D-glucopyranose derivative for glucosylations and other reactions . This makes it a valuable intermediate in the synthesis of various complex molecules.

Synthesis of 1-C-α-D-glucopyranose Derivatives

This compound has been used in the preparation of the α-glucopyranosyl chloride, which is a key intermediate in the synthesis of 1-C-α-D-glucopyranose derivatives .

Construction of Quinoline-based Glycoconjugates

Propargyl glucopyranoside, a derivative of this compound, has been used in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates . These glycoconjugates have potential applications in medicinal chemistry due to their biological activities.

Biological Activities of Plants

A variety of biological activities of plants have been found to be associated with the presence of phenolic glycosides . This compound could potentially be used in the synthesis of these glycosides, contributing to the development of new plant-based medicines.

properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFUCHLBRWBKGN-QMIVOQANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457435 |

Source

|

| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

CAS RN |

13350-45-3 |

Source

|

| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.